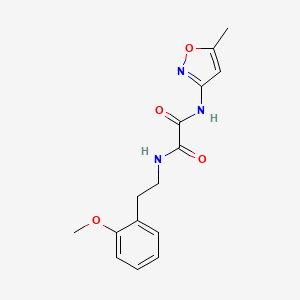

![molecular formula C15H14N2O2S2 B2502455 1-[2-(フラン-2-イル)-2-(チオフェン-2-イル)エチル]-3-(チオフェン-2-イル)尿素 CAS No. 2097859-66-8](/img/structure/B2502455.png)

1-[2-(フラン-2-イル)-2-(チオフェン-2-イル)エチル]-3-(チオフェン-2-イル)尿素

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

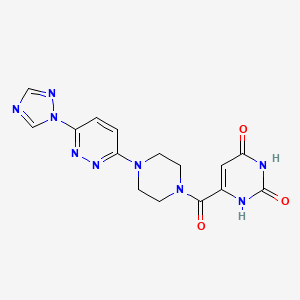

The compound "1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea" is a urea derivative that incorporates furan and thiophene moieties. These heterocyclic components are known for their significance in medicinal chemistry due to their biological activities. The furan ring, in particular, is a crucial fragment in various pharmacologically active compounds, and thiophene derivatives have been widely explored for their electrochemical properties .

Synthesis Analysis

The synthesis of urea derivatives typically involves the coupling of an isocyanate group with an amine. In the context of the provided papers, although the exact synthesis of the compound is not described, a related compound, 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea, was synthesized by coupling furfural with urea . This suggests that a similar approach could be employed for the synthesis of "1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea," potentially involving the initial formation of a furan-2-ylmethyl intermediate that could be further modified to introduce the thiophene groups.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which is a functional group consisting of a carbonyl group flanked by two amine groups. The furan and thiophene rings are likely to influence the electronic distribution and conformation of the molecule, which can affect its interaction with biological targets or its electrochemical properties. The exact molecular structure analysis would require techniques such as NMR, FTIR, or GC-MS, as used in the characterization of the related compound .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, including hydrogen bonding due to the presence of amine groups. The furan and thiophene rings can undergo electrophilic substitution reactions, which are useful in further functionalizing the compound. The electrochemical polymerization of a related compound, 2-(thiophen-2-yl)furan, indicates that such thiophene-furan derivatives can be polymerized to enhance their capacitance properties, which could be relevant for the development of materials for supercapacitor applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea" would be influenced by its molecular structure. The presence of heteroatoms in furan and thiophene rings contributes to the compound's polarity, solubility, and potential for forming hydrogen bonds. The related compound's bioactivity against various pathogens, except Bacillus subtilis, suggests that the compound may also exhibit broad-spectrum antimicrobial activity . The electrochemical properties of the thiophene-furan derivative, such as specific capacitance and cycling stability, are enhanced in certain electrolytes, which could be an important consideration for the compound's application in energy storage devices .

科学的研究の応用

- 研究: フラン-2-イル(フェニル)メタノン誘導体は合成され、in vitro での PTK 阻害活性についてスクリーニングされました。これらの誘導体のいくつかは、ゲニステイン (陽性基準化合物) に匹敵するか、またはそれを上回る有望な結果を示しました。 これらの化合物の構造活性相関 (SAR) が調査されました .

タンパク質チロシンキナーゼ (PTK) 阻害

抗酸化特性

食欲抑制

作用機序

Target of Action

The primary targets of the compound “1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea” are currently unknown. This compound is a derivative of thiophene, which is known to have a variety of biological effects . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets and can induce a range of biological responses .

Result of Action

Thiophene derivatives are known to have a variety of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of thiophene derivatives .

将来の方向性

特性

IUPAC Name |

1-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S2/c18-15(17-14-6-3-9-21-14)16-10-11(12-4-1-7-19-12)13-5-2-8-20-13/h1-9,11H,10H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJZNLDLTXDEBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)NC2=CC=CS2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2502372.png)

![2,2,2-Trifluoro-N-{2-[(2-fluorophenyl)formamido]ethyl}acetamide](/img/structure/B2502373.png)

![2-{[2-(2,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B2502380.png)

![2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2502384.png)

![[(1S,2R)-1-Methylsulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2502385.png)

![N-(2,4-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2502388.png)

![5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502390.png)

![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2502394.png)

![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/no-structure.png)